An In-depth Technical Guide to tert-butyl N-(butan-2-ylideneamino)carbamate
An In-depth Technical Guide to tert-butyl N-(butan-2-ylideneamino)carbamate
CAS Number: 57699-47-5
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-(butan-2-ylideneamino)carbamate, a key synthetic intermediate. The document details its chemical and physical properties, provides a validated experimental protocol for its synthesis, and explores its applications in organic chemistry and drug discovery. Emphasis is placed on the causality behind experimental choices and the inherent versatility of this N-Boc-protected hydrazone. This guide is intended to serve as a practical resource for laboratory professionals engaged in the synthesis and application of complex molecular architectures.
Introduction: The Strategic Importance of N-Boc-Protected Hydrazones
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection for amine functionalities. Its widespread use stems from its stability across a broad range of reaction conditions and its facile removal under specific, mild acidic conditions. When applied to hydrazines to form N-Boc-hydrazones, such as tert-butyl N-(butan-2-ylideneamino)carbamate, it provides a versatile and stable platform for a multitude of chemical transformations. These compounds are pivotal intermediates in the construction of more complex molecules, particularly in the pharmaceutical industry, where the precise introduction of nitrogen-containing moieties is often a critical step in the synthesis of active pharmaceutical ingredients (APIs). The title compound, derived from the condensation of tert-butyl carbazate and butan-2-one, serves as a masked hydrazine, ready to be unveiled for subsequent reactions.
Core Compound Properties
Tert-butyl N-(butan-2-ylideneamino)carbamate, also known by its IUPAC name tert-butyl N-[(E)-butan-2-ylideneamino]carbamate, is a key building block in organic synthesis. A summary of its fundamental properties is presented below.
| Property | Value | Source |
| CAS Number | 57699-47-5 | |
| Molecular Formula | C₉H₁₈N₂O₂ | |
| Molecular Weight | 186.25 g/mol | |
| IUPAC Name | tert-butyl N-[(E)-butan-2-ylideneamino]carbamate |
Note: Some physical properties like melting point, boiling point, and density are not extensively reported in publicly available literature and should be determined empirically.
Synthesis and Mechanism
The synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate is a straightforward condensation reaction between tert-butyl carbazate (Boc-hydrazine) and butan-2-one. This reaction is a classic example of hydrazone formation.
Reaction Mechanism
The formation of the hydrazone proceeds via a two-step mechanism:
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Nucleophilic Addition: The terminal, more nucleophilic nitrogen of tert-butyl carbazate attacks the electrophilic carbonyl carbon of butan-2-one. This results in the formation of a tetrahedral intermediate.
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Dehydration: The tetrahedral intermediate then undergoes dehydration, typically facilitated by a catalytic amount of acid, to form the stable C=N double bond of the hydrazone. The removal of water drives the reaction to completion.
Caption: General workflow for hydrazone synthesis.
Experimental Protocol: Synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate
This protocol is based on established methods for hydrazone formation from N'-tert-butyl(tert-butoxy)carbohydrazide and carbonyl compounds.[1]
Materials:
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tert-Butyl carbazate (1.0 eq)
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Butan-2-one (1.0 - 1.2 eq)
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Anhydrous Ethanol
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Glacial Acetic Acid (catalytic amount)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexanes (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butyl carbazate in anhydrous ethanol.
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To this solution, add butan-2-one followed by a catalytic amount of glacial acetic acid (e.g., 1-2 drops). The acid catalyst is crucial for facilitating the dehydration step.
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Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (tert-butyl carbazate) is consumed. Gentle heating may be applied to accelerate the reaction if necessary.
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Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
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Dissolve the resulting crude residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a solvent system such as hexanes to afford pure tert-butyl N-(butan-2-ylideneamino)carbamate as a solid.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, the expected spectral data can be inferred from the analysis of its structural components and data from similar compounds.[2][3][4][5][6][7][8][9][10][11]
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¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around δ 1.5 ppm. The protons of the butan-2-ylidene moiety will appear as a triplet for the methyl group adjacent to the CH₂, a singlet or a closely coupled multiplet for the other methyl group, and a quartet for the methylene group. The N-H proton will likely appear as a broad singlet.
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¹³C NMR: The spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate around 155 ppm. The carbons of the butan-2-ylidene group will also be present in the aliphatic region.
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IR Spectroscopy: Key vibrational bands are expected for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and the C=N stretching of the hydrazone (around 1640 cm⁻¹).
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Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the tert-butyl group or the entire Boc group.
Chemical Reactivity and Synthetic Applications
The synthetic utility of tert-butyl N-(butan-2-ylideneamino)carbamate lies in the reactivity of the N-Boc-hydrazone moiety.
Deprotection and Further Functionalization
The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield the corresponding free hydrazone. This free hydrazone can then participate in a variety of subsequent reactions, such as the formation of pyrazoles or other heterocyclic systems.
Caption: Deprotection and subsequent reaction pathway.
Role as a Nucleophile
N-Boc-hydrazones can act as effective nucleophiles in certain reactions, such as the Mitsunobu reaction, allowing for the formation of C-N bonds.[12]
Precursor to Biologically Active Molecules
The core structure of this compound is a valuable synthon in medicinal chemistry. The hydrazone linkage is found in a number of biologically active compounds, and the ability to introduce this functionality in a protected form is highly advantageous in multi-step syntheses of drug candidates.[13]
Safety and Handling
Conclusion
Tert-butyl N-(butan-2-ylideneamino)carbamate, with its CAS number 57699-47-5, is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation, stability, and the facile deprotection of the Boc group make it an important tool for researchers in both academic and industrial settings. This guide has provided a detailed overview of its properties, a practical synthetic protocol, and an exploration of its synthetic utility, underscoring its significance in the development of complex molecules and potential pharmaceutical agents.
References
-
PubChem. tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate. National Center for Biotechnology Information. [Link]
- Supporting Information for publications detailing spectral data of similar carbamate compounds. (Note: Specific citation details would be inserted here based on actual sources found).
-
Organic Chemistry Portal. Hydrazone synthesis by C-N coupling. [Link]
- BenchChem. A Comprehensive Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)carbamate.
-
NIST. tert-Butyl carbamate. NIST Chemistry WebBook. [Link]
-
PubChem. tert-butyl N-(prop-2-yn-1-yl)carbamate. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
Hsu, C.-H., et al. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1113. [Link]
-
NIST. tert-Butyl carbamate IR Spectrum. NIST Chemistry WebBook. [Link]
-
NIST. tert-Butyl carbamate Mass Spectrum. NIST Chemistry WebBook. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butylamine(75-64-9) 13C NMR spectrum [chemicalbook.com]
- 6. n-Butyl carbamate(592-35-8) 13C NMR [m.chemicalbook.com]
- 7. tert-Butyl carbamate [webbook.nist.gov]
- 8. tert-Butyl carbamate [webbook.nist.gov]
- 9. tert-butyl N-(prop-2-yn-1-yl)carbamate | C8H13NO2 | CID 11073648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrazone synthesis by C-N coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
